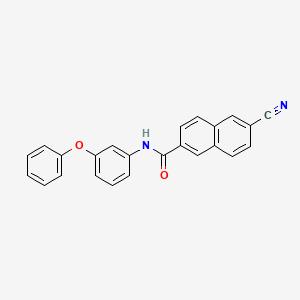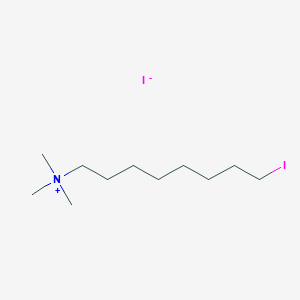![molecular formula C11H10Br2N2 B12528669 1-[(4-Bromophenyl)methyl]pyrazin-1-ium bromide CAS No. 674368-56-0](/img/structure/B12528669.png)
1-[(4-Bromophenyl)methyl]pyrazin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Bromophenyl)methyl]pyrazin-1-ium bromide is a chemical compound with the molecular formula C11H10BrN2 It is characterized by the presence of a bromophenyl group attached to a pyrazin-1-ium core
Méthodes De Préparation
The synthesis of 1-[(4-Bromophenyl)methyl]pyrazin-1-ium bromide typically involves the reaction of 4-bromobenzyl bromide with pyrazine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity.
Analyse Des Réactions Chimiques
1-[(4-Bromophenyl)methyl]pyrazin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
Applications De Recherche Scientifique
1-[(4-Bromophenyl)methyl]pyrazin-1-ium bromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Potential therapeutic applications are explored, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-[(4-Bromophenyl)methyl]pyrazin-1-ium bromide involves its interaction with specific molecular targets. The bromophenyl group and pyrazin-1-ium core play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
1-[(4-Bromophenyl)methyl]pyrazin-1-ium bromide can be compared with similar compounds such as:
1-[(4-Chlorophenyl)methyl]pyrazin-1-ium chloride: Similar structure but with a chlorine atom instead of bromine.
1-[(4-Methylphenyl)methyl]pyrazin-1-ium methylate: Contains a methyl group instead of bromine.
1-[(4-Fluorophenyl)methyl]pyrazin-1-ium fluoride: Features a fluorine atom in place of bromine.
The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
674368-56-0 |
|---|---|
Formule moléculaire |
C11H10Br2N2 |
Poids moléculaire |
330.02 g/mol |
Nom IUPAC |
1-[(4-bromophenyl)methyl]pyrazin-1-ium;bromide |
InChI |
InChI=1S/C11H10BrN2.BrH/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14;/h1-8H,9H2;1H/q+1;/p-1 |
Clé InChI |
NYVIITAKJGSWNY-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=C1C[N+]2=CC=NC=C2)Br.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-1-[4-(Benzyloxy)phenyl]ethane-1,2-diol](/img/structure/B12528590.png)

![3,4,5-Tris[(4-{[(3S)-3,7-dimethyloctyl]oxy}phenyl)methoxy]benzoic acid](/img/structure/B12528605.png)
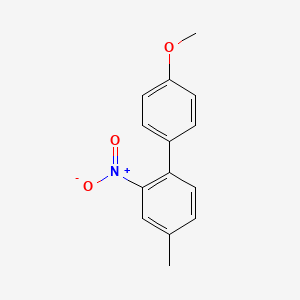
![N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide](/img/structure/B12528614.png)
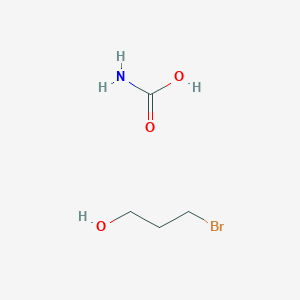
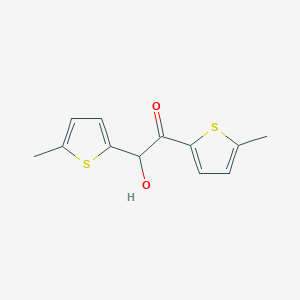
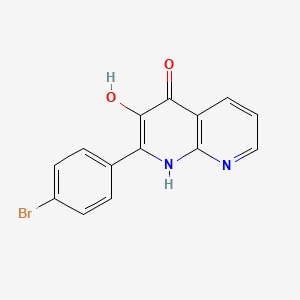

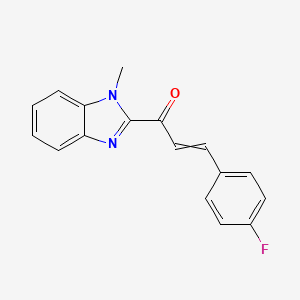

![2-Methyl-N-{[4-(propan-2-yl)phenyl]methylidene}benzene-1-sulfonamide](/img/structure/B12528651.png)
